5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one
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Overview
Description
5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-imidazole-4-carboxamide with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-1H-imidazole-4-carboxamide
- 7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one
- 5-chloro-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Uniqueness
5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methyl group at the 7-position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7BrN4O |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h9H,2H2,1H3,(H,8,12) |
InChI Key |
KOOMPQKIDRUKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1NCNC2=O)Br |
Origin of Product |
United States |
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